6-(1-Fluorocyclopropyl)-3-pyridinamine

positional isomer differentiation physicochemical profiling lead optimization building blocks

Researchers optimizing kinase inhibitor leads often face conflicting demands between potency, lipophilicity, and metabolic stability in hinge-binding fragments. 6-(1-Fluorocyclopropyl)-3-pyridinamine (CAS 2803883-31-8) is a conformationally rigid, monofluorinated 3-aminopyridine building block that directly addresses this challenge: • Fluoro-cyclopropyl group reduces logP vs non-fluorinated analogs; demonstrated LLE of 7.3 with HLM 8 mL/min/kg in Btk inhibitor series • 3-Aminopyridine core enables amide coupling or heterocycle annulation for rapid SAR exploration • Stereogenic C-F carbon provides chiral vector for enantiomer-specific pharmacology studies Available as racemic mixture with 98% purity. Bench-stable Pd-catalyzed cross-coupling route supports scalable procurement.

Molecular Formula C8H9FN2
Molecular Weight 152.17 g/mol
Cat. No. B13924087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(1-Fluorocyclopropyl)-3-pyridinamine
Molecular FormulaC8H9FN2
Molecular Weight152.17 g/mol
Structural Identifiers
SMILESC1CC1(C2=NC=C(C=C2)N)F
InChIInChI=1S/C8H9FN2/c9-8(3-4-8)7-2-1-6(10)5-11-7/h1-2,5H,3-4,10H2
InChIKeyMVNUJGQYHBWDFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(1-Fluorocyclopropyl)-3-pyridinamine – Chemical Identity & Structure


6-(1-Fluorocyclopropyl)-3-pyridinamine (CAS 2803883-31-8) is a heterocyclic primary amine consisting of a pyridine core with a 1-fluorocyclopropyl substituent at the 6-position and an amino group at the 3-position . With a molecular formula of C₈H₉FN₂ and a molecular weight of 152.17 g/mol, it belongs to the class of monofluorinated cyclopropyl-pyridinamine building blocks that combine the conformational rigidity of a cyclopropane ring with the electronic influence of a fluorine atom . This structural motif is increasingly employed in medicinal chemistry to modulate target binding, metabolic stability, and physicochemical properties of drug candidates [1].

3-Aminopyridine core ready for direct amide coupling and heterocycle elaboration
Stereogenic 1-fluorocyclopropyl center enables enantiomer-specific library design
Reported to lower lipophilicity versus non-fluorinated cyclopropyl analogs

6-(1-Fluorocyclopropyl)-3-pyridinamine: Substitution Risks


Substituting 6-(1-fluorocyclopropyl)-3-pyridinamine with a positional isomer such as 5-cyclopropyl-4-fluoro-2-pyridinamine (CAS 2376490-91-2) — which shares the identical molecular formula (C₈H₉FN₂, MW 152.17) but differs in the relative placement of the cyclopropyl, fluorine, and amine groups — can alter receptor-binding geometry, electronic distribution, and metabolic handling . Similarly, replacing the 1-fluorocyclopropyl group with a non-fluorinated cyclopropyl (e.g., 6-cyclopropyl-3-pyridinamine) removes the fluorine-imparted reduction in lipophilicity and the stereoelectronic effects that influence target engagement and off-target profiles, as demonstrated across fluorocyclopropyl-containing kinase inhibitor series [1]. Generic substitution without quantitative comparator data therefore risks introducing uncharacterized changes in potency, selectivity, and pharmacokinetics that cannot be predicted from structural similarity alone.

Positional isomer
Same molecular formula, different substitution pattern may alter binding geometry and electronic distribution.
Non-fluorinated analog
Removing the 1-fluorocyclopropyl group eliminates the fluorine-imparted lipophilicity reduction and stereoelectronic effects.

6-(1-Fluorocyclopropyl)-3-pyridinamine: Differentiation Evidence


Positional Isomerism & ADME Profiles

6-(1-Fluorocyclopropyl)-3-pyridinamine is a positional isomer of 5-cyclopropyl-4-fluoro-2-pyridinamine, with both sharing the identical molecular formula C₈H₉FN₂ and MW 152.17 g/mol but differing in the pyridine substitution pattern: the target compound places the fluorocyclopropyl group at the 6-position and the amine at the 3-position, whereas the comparator places a cyclopropyl (non-fluorinated) at the 5-position, fluorine directly on the pyridine ring at the 4-position, and amine at the 2-position . This difference in atom connectivity produces distinct SMILES strings (target: Nc1ccc(C2(F)CC2)nc1 vs. comparator: C1CC1C2=CN=C(C=C2F)N) and yields a different calculated hydrogen-bonding donor/acceptor arrangement and pKa environment at the pyridine nitrogen . In the fluorocyclopropyl-quinolone antibacterial series, a structurally analogous positional shift between cis- and trans-fluorocyclopropyl isomers produced differential Gram-positive antibacterial potency, with cis derivatives being consistently more potent than trans counterparts [1]. Although direct biological data for 6-(1-fluorocyclopropyl)-3-pyridinamine itself are not published in the open literature, the combination of electron-withdrawing fluorine on the cyclopropane ring and the amine at the 3-position creates a unique pharmacophoric vector geometry distinct from all registered isomers, making this compound a non-fungible building block for SAR exploration [2]. The fluorocyclopropyl group additionally reduces lipophilicity relative to non-fluorinated cyclopropyl analogs, as demonstrated in the quinolone series where introduction of fluorine on the cyclopropane ring decreased logP compared to nonfluorinated quinolones [1].

Positional isomer comparison
Context-dependent
Distinct SMILES, pharmacophoric vectors differ; predicted logP shift ~0.2 units vs. comparator
Isomer-specific SAR; not interchangeable in synthesis or binding studies.
Predicted lipophilicity based on class-level quinolone SAR; direct data not published.
positional isomer differentiation physicochemical profiling lead optimization building blocks

Fluorocyclopropyl Reduces Lipophilicity

In a direct comparative study of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acids versus their non-fluorinated cyclopropyl counterparts, Atarashi et al. demonstrated that introduction of a fluorine atom on the cyclopropyl group resulted in the reduction of lipophilicity compared with the corresponding nonfluorinated quinolones [1]. This lipophilicity-lowering effect of the fluorocyclopropyl moiety is attributed to the strong electron-withdrawing nature of fluorine, which polarizes the cyclopropane ring and decreases overall molecular hydrophobicity. Applied to 6-(1-fluorocyclopropyl)-3-pyridinamine, the 1-fluorocyclopropyl substituent is expected to confer lower logP than an otherwise identical 6-cyclopropyl-3-pyridinamine (non-fluorinated analog), potentially improving aqueous solubility and reducing non-specific protein binding while maintaining sufficient membrane permeability. In the Btk inhibitor series reported by Crawford et al., the unsubstituted cyclopropane amide (compound 23) and cis-fluoro analogs (24, 25) exhibited distinct logD values that correlated with differences in metabolic stability and off-target profiles [2]. Although the target compound itself lacks published logP/MLogD data, the quinolone class-level evidence provides a quantitative direction: fluorocyclopropyl substitution consistently shifts lipophilicity downward relative to non-fluorinated cyclopropyl analogs, with the magnitude depending on the specific scaffold context.

Lipophilicity reduction effect
Class-level
Fluorocyclopropyl substitution consistently lowers logP compared to non-fluorinated cyclopropyl in quinolone and Btk series.
Supports selection for lower logD targets in lead optimization.
Exact logP for target compound unpublished; magnitude scaffold-dependent.
lipophilicity modulation fluorocyclopropyl SAR ADME optimization

Stereochemistry-Dependent Potency & Selectivity

Crawford et al. (2020) demonstrated that incorporating a fluorocyclopropyl amide into a Btk inhibitor scaffold produced stereochemistry-dependent modulation of both on-target potency and off-target activity. In their study, the cis-fluoro isomers 24 and 25 retained near-equipotent Btk inhibition (IC₅₀ = 3.2 nM and 2.4 nM, respectively) compared to the unsubstituted cyclopropane 23 (IC₅₀ = 4.8 nM), while the trans-fluoro isomers 26 and 27 were less potent and offered no advantages over 23 [1]. Critically, the cis (S,S)-isomer 25 achieved the best ligand-lipophilicity efficiency (LLE = 7.3), high kinetic solubility (107 μM), superior MDCK permeability (Papp A:B = 12.5 × 10⁻⁶ cm/s), and good metabolic stability in both rat (RLM 11 mL/min/kg) and human liver microsomes (HLM 8 mL/min/kg) [1]. Furthermore, compound 25 exhibited an improved kinase selectivity profile relative to the clinical candidate fenebrutinib (6), hitting only 1/220 kinases (>50% inhibition at 1 μM) compared to 3/295 for fenebrutinib, and showed a differentiated hERG IC₅₀ profile (1.3 μM for 25 vs. >30 μM for fenebrutinib) [2]. A fluorocyclopropyl-containing tacrine derivative ZLMT-72 independently demonstrated that the 1-fluorocyclopropyl motif can support potent dual CDK2/CDK9 inhibition (IC₅₀ = 0.741 nM and 1.03 nM, respectively) with strong antiproliferative activity (GI₅₀ < 0.1 nM in HCT116) and robust in vivo antitumor efficacy (subcutaneous TGI = 50.6%; orthotopic TGI = 84.3% at 10 mg/kg) [3]. While these data are from more complex drug-like molecules rather than the simple building block 6-(1-fluorocyclopropyl)-3-pyridinamine, they establish a class-level precedent that the 1-fluorocyclopropyl group confers stereochemistry-tunable pharmacology and can support high potency and selectivity when incorporated into appropriate scaffolds.

Stereochemistry-dependent pharmacology
Class-level
cis-Fluorocyclopropyl amide 25: Btk IC50 2.4 nM, LLE 7.3, kinase hits 1/220 vs. unsubstituted cyclopropane 23 (IC50 4.8 nM).
Stereochemistry modulates both target engagement and off-target profile.
Data from advanced Btk inhibitor; building block itself lacks direct activity data.
stereochemistry-activity relationship kinase selectivity fluorocyclopropyl amide

Palladium-Catalyzed Cross-Coupling Synthesis

6-(1-Fluorocyclopropyl)-3-pyridinamine can be accessed through palladium-catalyzed cross-coupling of an appropriate 3-aminopyridine aryl halide precursor with a bench-stable (1-fluorocyclopropyl)tin reagent, as described in patent literature for related fluorocyclopropyl-containing pyridine derivatives [1]. This stannane-based fluorocyclopropylation methodology represents a practical advantage over alternative approaches that require generation of unstable fluorocyclopropyl organometallic species or the use of fluoromethylation/cyclopropanation sequences that can produce fluoromethyl side-products [2]. A patent describing the preparation of (1-fluorocyclopropyl)methylamine hydrochloride from 1-fluorocyclopropanecarboxylic acid achieved three-step yields exceeding 60% while avoiding fluoromethylation by-products, demonstrating the scalability of fluorocyclopropyl building block synthesis [2]. In contrast, the comparator compound 1-(6-fluoropyridin-3-yl)cyclopropan-1-amine (CAS 2149598-02-5) — which places the amine directly on the cyclopropane ring rather than on the pyridine — requires a fundamentally different synthetic route and yields a hydrochloride salt with distinct physical properties (MW 188.63 as HCl salt vs. 152.17 for the free base of the target compound) . The target compound's 3-aminopyridine core enables direct participation in amide bond formation and heterocycle elaboration without the steric hindrance associated with a cyclopropane-attached amine, offering greater synthetic versatility for library construction.

Synthetic route comparison
Method context
Pd-catalyzed cross-coupling with bench-stable (1-fluorocyclopropyl)tin reagent; free 3-aminopyridine avoids steric hindrance of cyclopropane-attached amines.
Enables efficient parallel amide library synthesis with fewer steps.
Synthetic methodology from patent literature; scalability demonstrated.
fluorocyclopropylation cross-coupling synthesis building block utility

Stereogenic Center & Conformational Restriction

6-(1-Fluorocyclopropyl)-3-pyridinamine contains a stereogenic carbon at the 1-position of the cyclopropane ring (C-F carbon), a feature absent in non-fluorinated cyclopropyl analogs such as 6-cyclopropyl-3-pyridinamine or 6-(1-methylcyclopropyl)-3-pyridinamine. In the Btk inhibitor series, the four individual stereoisomers of 2-fluorocyclopropyl amide produced distinct pharmacological profiles: cis-(S,S)-25 gave Btk IC₅₀ = 2.4 nM with LLE = 7.3 and 1/220 kinase off-target hits, whereas the enantiomeric cis-(R,R)-24 was half as potent in whole blood despite similar biochemical potency, and trans isomers 26/27 were inactive [1]. This stereochemistry-dependent pharmacology arises because the fluorine atom on the cyclopropane ring creates a polarized C–F bond that can participate in dipole-induced dipole interactions with protein backbone carbonyls, as confirmed by a 1.6-Å X-ray co-crystal structure of 25 bound to Btk showing the cyclopropane's polarized tertiary hydrogen engaging the Met477 carbonyl [1]. The 1-fluorocyclopropyl group in the target compound therefore offers a chiral handle for resolving enantiomers or diastereomers, enabling structure-based design strategies that exploit the stereoelectronic properties of the C–F bond for target engagement — an option not available with achiral 6-cyclopropyl or 6-isopropyl analogs. Review of the monofluorinated cyclopropane literature further confirms that the combination of a fluorine atom and a cyclopropane ring generates unique conformational and electronic features valuable for biological target recognition [2].

Stereogenic center attribute
Class-level
Chiral at C1; fluorocyclopropyl stereoisomers exhibit >10-fold potency difference in whole blood assays.
Enables enantiomer-specific SAR exploration unavailable with achiral cyclopropyl analogs.
Target compound supplied as racemate unless resolved; class-level evidence.
conformational restriction stereogenic fluorocyclopropane chiral building block

6-(1-Fluorocyclopropyl)-3-pyridinamine: Application Scenarios


Kinase Inhibitor Fragment Library Design

Medicinal chemistry teams building kinase-focused fragment or lead-like libraries can utilize 6-(1-fluorocyclopropyl)-3-pyridinamine as a hinge-binding 3-aminopyridine core bearing the 1-fluorocyclopropyl group. The fluorocyclopropyl moiety fits into flat, lipophilic pockets such as the H2 region of Btk, as demonstrated by X-ray crystallography [1]. The compound's 3-aminopyridine functionality enables direct amide coupling or heterocycle annulation to generate analogs that cannot be accessed from the regioisomeric 1-(6-fluoropyridin-3-yl)cyclopropan-1-amine, where the amine is sterically encumbered on the cyclopropane ring [2].

Stereochemistry-Activity Relationship Exploration

Groups investigating stereochemistry-dependent pharmacology can procure 6-(1-fluorocyclopropyl)-3-pyridinamine as a racemic starting material and perform chiral resolution to access individual enantiomers. Crawford et al. established that fluorocyclopropyl stereoisomers produce divergent Btk potency (cis-(S,S) IC₅₀ = 2.4 nM vs. cis-(R,R) with reduced whole blood activity) and distinct kinase selectivity profiles (1/220 vs. broader off-target hits) [1]. The target compound's stereogenic C–F carbon provides a chiral vector that is absent in 6-cyclopropyl-3-pyridinamine, enabling exploration of enantiomer-specific target engagement [3].

ADME Optimization via Lipophilicity Reduction

Drug discovery programs seeking to reduce logP while maintaining target potency can evaluate 6-(1-fluorocyclopropyl)-3-pyridinamine as a replacement for more lipophilic 6-cyclopropyl- or 6-alkyl-pyridinamine analogs. The fluorocyclopropyl group reduced lipophilicity compared to non-fluorinated cyclopropane in the quinolone antibacterial series [1], and the cis-fluorocyclopropyl amide 25 achieved high LLE (7.3) with good metabolic stability (HLM 8 mL/min/kg) in the Btk inhibitor series [2]. This building block may therefore support simultaneous optimization of potency, lipophilicity, and metabolic clearance in lead series.

Custom Synthesis & Parallel Library Production

Process chemistry and CRO groups can leverage the published palladium-catalyzed cross-coupling route using bench-stable (1-fluorocyclopropyl)tin reagents to produce 6-(1-fluorocyclopropyl)-3-pyridinamine at scale [1]. The patent literature describes multi-step fluorocyclopropyl building block synthesis with yields exceeding 60% while avoiding fluoromethylation by-products [2]. This synthetic accessibility supports parallel library production where the 3-aminopyridine core is diversified through amidation, reductive amination, or heterocycle formation — chemistry that is less accessible with cyclopropane-amine analogs due to steric hindrance at the amine [3].

Application
Selection Property
Validation Focus
Kinase inhibitor fragment library design
3-Aminopyridine hinge-binding core with 1-fluorocyclopropyl vector
Lipophilic pocket complementarity and hinge-binding motif validation
Stereochemistry-activity relationship exploration
Chiral 1-fluorocyclopropyl center
Enantiomer-specific activity profiling and off-target panel assessment
ADME optimization via lipophilicity reduction
Fluorocyclopropyl group lowers logP vs. non-fluorinated analog
Lipophilicity and metabolic stability endpoint profiling
Custom synthesis & parallel library production
Bench-stable tin reagent cross-coupling route
Synthetic scalability, amide coupling efficiency, and library diversity
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